molecular formula C12H14N4O B1450646 4-Amino-1,7-dimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one CAS No. 2173115-76-7

4-Amino-1,7-dimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B1450646
CAS No.: 2173115-76-7
M. Wt: 230.27 g/mol
InChI Key: IJWFLHVOBVABCS-UHFFFAOYSA-N
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Description

4-Amino-1,7-dimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one (CAS 2173115-76-7) is a chemical compound with the molecular formula C12H14N4O and a molecular weight of 230.27 g/mol . It belongs to the class of 1H-pyrazolo[3,4-b]quinolines, which are three-membered azaheterocyclic systems composed of a pyrazole and a quinoline fragment . This class of compounds has been known for over a century, with the first synthesis reported in 1911, and has been the subject of ongoing research for its varied properties . Pyrazolo[3,4-b]quinoline derivatives are generally of significant interest in medicinal and materials chemistry. They are frequently investigated as potential fluorescent sensors for various cations and as emission materials in organic electroluminescent cells (OLEDs) due to their intense fluorescence . Furthermore, the broader structural class has been explored for a range of biological activities. Related compounds have shown promise as antioxidants and as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to the management of neurodegenerative conditions like Alzheimer's disease . The core structure is also a key building block for more complex natural products and pharmacologically active agents . The specific applications and mechanism of action for this particular analog are areas for further investigation by researchers. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-amino-1,7-dimethyl-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-6-3-8-10(9(17)4-6)11(13)7-5-14-16(2)12(7)15-8/h5-6H,3-4H2,1-2H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWFLHVOBVABCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(=O)C1)C(=C3C=NN(C3=N2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Amino-1,7-dimethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a member of the pyrazoloquinoline family, which has garnered attention for its diverse biological activities. This compound's structure suggests potential interactions with various biological targets, making it a candidate for therapeutic applications in areas such as neurodegenerative diseases and cancer.

  • Molecular Formula : C12H14N4O
  • Molecular Weight : 230.27 g/mol
  • CAS Number : 2096110-84-6
  • Purity : 97% .

Anticholinesterase Activity

Recent studies have highlighted the compound's potential as an anticholinesterase agent. In vitro assays demonstrated that derivatives of tetrahydro-pyrazolo[3,4-b]quinolines exhibit promising anticholinesterase activities with lower hepatotoxicity compared to established drugs like tacrine. The mechanism involves the inhibition of acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease .

Anti-inflammatory Properties

The compound also shows significant anti-inflammatory activity. In vitro tests indicated that certain derivatives inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory processes. The selectivity indices for these compounds were higher than those for celecoxib, a common anti-inflammatory drug . This suggests that 4-amino derivatives could be developed as safer alternatives for managing inflammation.

Study on Neuroprotective Effects

A study published in PubMed evaluated several tetrahydro-pyrazolo[3,4-b]quinoline derivatives for their neuroprotective effects. The results indicated that these compounds not only inhibited AChE but also reduced neuroinflammation markers in cellular models mimicking Alzheimer's disease .

Cardioprotective Effects

Another investigation focused on the cardioprotective potential of related compounds. The findings revealed that certain pyrazoloquinoline derivatives could significantly improve cell viability in cardiomyocytes exposed to doxorubicin-induced toxicity. This highlights their potential role in protecting cardiac tissues during chemotherapy .

Research Findings Summary Table

Activity Compound IC50 (µM) Reference
AnticholinesteraseVarious tetrahydro-pyrazoloquinolines< 10
COX-2 InhibitionSelected derivatives< 15
Neuroprotection4-Amino derivativesSignificant
CardioprotectionCompounds with quinoline core> 40

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The pyrazolo[3,4-b]quinolin-5-one core is highly modifiable, with substituents influencing molecular weight, lipophilicity, and bioactivity. Key analogs include:

Compound Name Substituents Molecular Weight Key Features Biological Targets/Activities References
Target Compound 4-Amino, 1,7-dimethyl ~324.36* Moderate yield (7%), domino synthesis; potential antioxidant/anticholinesterase activity AChE inhibition, antioxidant activity
QW-9261 4-Amino, 1-(3-fluorophenyl), 7,7-dimethyl 324.36 Fluorophenyl group enhances bioavailability; 95% purity Undisclosed (pharmaceutical screening)
BRD5648 4-Ethyl, 7,7-dimethyl, 4-phenyl 321.42 Ethyl and phenyl groups improve lipophilicity; tested in cancer research Kinase inhibition (cancer)
3,7,7-Trimethyl-4-phenyl analog 3,7,7-Trimethyl, 4-phenyl 347.45 High lipophilicity; commercial availability (Santa Cruz Biotechnology) Biochemical research
5a (from ) 2-Amino, 10-methyl, 4,8-diphenyl - Synthesized via microwave irradiation (higher efficiency) Antioxidant, anticholinesterase activities
SARS-CoV-2 Mpro inhibitor analogs Varied substituents (e.g., hexahydro-furo) ~300–400 Pyrazolo[3,4-b]quinolin-5-one scaffold with Mpro-binding motifs SARS-CoV-2 main protease inhibition

*Calculated based on analogs in .

Key Observations:

  • Substituent Effects : Fluorine (e.g., QW-9261) enhances electronic interactions and metabolic stability, while ethyl/phenyl groups (e.g., BRD5648) increase lipophilicity, improving membrane permeability .
  • Synthetic Efficiency: Microwave-assisted synthesis (e.g., 5a derivatives) achieves higher yields compared to traditional domino reactions .
  • Biological Specificity : The 3,7,7-trimethyl-4-phenyl analog’s trimethyl groups may confer superior metabolic stability over dimethyl-substituted compounds .

Thermodynamic and Conformational Stability

Table 6 in reveals that derivatives like 5b and 5k exhibit lower relative energies (B3LYP/6-31G* level) compared to the target compound, suggesting greater conformational stability. This stability correlates with improved binding kinetics in enzyme inhibition assays.

Preparation Methods

Friedländer Condensation-Based Synthesis

One of the classical and most frequently employed methods for synthesizing pyrazoloquinoline derivatives is the Friedländer condensation. This method involves the condensation of 2-aminobenzaldehyde derivatives with pyrazolone compounds, leading to the formation of the fused pyrazoloquinoline ring system.

  • Mechanism Highlights :

    • The reaction typically starts with the condensation between the aldehyde group of 2-aminobenzaldehyde and the active methylene group of the pyrazolone.
    • An intermediate 4-benzylidene derivative is often isolated, indicating the initial aldol-type condensation step.
    • Subsequent ring-opening of the pyrazolone and intramolecular cyclization yield the pyrazoloquinoline scaffold.
  • Research Findings :

    • Tomasik et al. demonstrated that using 1,3-dimethylpyrazol-5-one as a starting pyrazolone leads to isolable intermediates, confirming the stepwise mechanism.
    • Variations in substituents on the pyrazolone ring influence the reaction pathway and product distribution, with some cases yielding 3-acylquinoline hydrazones as side products.
  • Conditions :

    • The reaction is often conducted under heating (150–260 °C) in melt or solvent conditions.
    • Purification typically involves column chromatography or crystallization.
Step Reactants Intermediate/Product Notes
1 2-Aminobenzaldehyde + Pyrazolone 4-Benzylidene pyrazolone derivative Initial condensation product
2 Intermediate Open-ring keto acid derivative Pyrazolone ring-opening
3 Keto acid derivative Pyrazoloquinoline Cyclization to fused heterocycle

This method is versatile and allows for the introduction of various substituents, including methyl groups at positions 1 and 7, as in the target compound.

Pfitzinger Synthesis Using Isatin Derivatives

The Pfitzinger reaction is a classical approach to quinoline derivatives that has been adapted for pyrazoloquinoline synthesis.

  • Key Features :

    • Uses isatin or its derivatives as starting materials, which undergo ring-opening under basic conditions to form keto-acid intermediates.
    • These keto-acids then condense with aldehydes or ketones to form the quinoline ring system.
    • Decarboxylation of the intermediate keto-acid can occur to yield the final pyrazoloquinoline product.
  • Advantages :

    • Isatin derivatives are more readily available and stable compared to 2-aminobenzaldehydes.
    • The reaction proceeds under relatively mild basic conditions.
  • Application :

    • This method is suitable for synthesizing pyrazoloquinolines with substitutions such as the 4-amino and 1,7-dimethyl groups, by selecting appropriate aldehydes and pyrazolone derivatives.
Step Reactants Intermediate/Product Notes
1 Isatin derivative + Base Keto-acid intermediate Ring-opening of isatin
2 Keto-acid + Aldehyde/Ketone Condensed intermediate Formation of quinoline ring
3 Intermediate Pyrazoloquinoline Decarboxylation and cyclization

This method has been detailed in recent literature as an effective route to pyrazoloquinolines, including analogs of the target compound.

Multicomponent and Aromatic Amine-Based Syntheses

Recent advances have introduced multicomponent reactions and aromatic amine-based methods for pyrazoloquinoline synthesis.

  • Aromatic Amines and Substituted Pyrazoles :

    • Reactions of aromatic amines with 4-substituted pyrazole derivatives (e.g., 4-aroyl-5-chloropyrazoles) have been employed.
    • These methods involve nucleophilic substitution and cyclization steps under elevated temperatures (around 210 °C).
    • The mechanism may differ from classical Friedländer condensation, involving nucleophilic substitution of chlorine on the pyrazole ring.
  • Multicomponent Reactions :

    • Combining aldehydes, pyrazolones, and amines in a single reaction vessel allows for efficient synthesis of pyrazoloquinoline derivatives.
    • These methods can yield substituted pyrazoloquinolines with good selectivity and yield.
Method Reactants Conditions Outcome
Aromatic amine + Pyrazole derivatives Aromatic amines + 4-aroyl-5-chloropyrazoles 210 °C, 2-3 hours Pyrazoloquinoline derivatives via nucleophilic substitution
Multicomponent reaction Aldehydes + Pyrazolones + Amines One-pot, varied conditions Substituted pyrazoloquinolines

These methods provide alternatives to classical routes, expanding the scope for functional group tolerance and substitution patterns.

Derivatization and Functional Group Transformations

  • Substitution Reactions :

    • Functionalization of pyrazoloquinoline intermediates with reagents such as phenyl isothiocyanate or benzoyl chloride leads to carbothioamide or benzoyl derivatives.
    • Subsequent treatment with hydrazine hydrate can yield amino-substituted pyrazoloquinolines.
  • Example :

    • Treatment of intermediate compounds with phenyl isothiocyanate under ethanol/sodium ethoxide conditions afforded carbothioamide derivatives.
    • Benzoyl chloride treatment followed by hydrazine hydrate reflux yielded 3-amino-substituted pyrazoloquinolines.

These transformations allow tailoring of the pyrazoloquinoline core for specific applications and enhance the diversity of accessible derivatives.

Summary Table of Preparation Methods

Method Key Reactants Conditions Features/Notes Reference
Friedländer Condensation 2-Aminobenzaldehyde + Pyrazolone Heating 150–260 °C, melt/solvent Stepwise condensation, ring-opening, cyclization; versatile
Pfitzinger Synthesis Isatin derivatives + Aldehydes/Ketones Basic environment, moderate temp Ring-opening of isatin, keto-acid intermediate formation
Aromatic Amine + Pyrazole Derivatives Aromatic amines + 4-aroyl-5-chloropyrazoles High temp (210 °C), 2-3 h Nucleophilic substitution mechanism, alternative route
Multicomponent Reactions Aldehydes + Pyrazolones + Amines One-pot, varied Efficient, selective synthesis of substituted pyrazoloquinolines
Functional Group Derivatization Intermediates + Phenyl isothiocyanate or benzoyl chloride Ethanol/NaOEt, reflux with hydrazine Carbothioamide and amino derivatives synthesis

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 4-amino-1,7-dimethyl-pyrazoloquinolin-5-one, and how do reaction conditions influence yield?

  • Methodology : Microwave-assisted synthesis (MWI) under controlled power (200 W) and temperature (120°C) using NH4OAc and DCE as reagents achieves higher yields (~80%) compared to traditional methods . Column chromatography with petroleum ether/ethyl acetate gradients is critical for purification . Ultrasonic bath pre-treatment in EtOH with KOH accelerates intermediate formation, as seen in domino reactions involving malononitrile and AcOH .
  • Data Note : Method A (traditional heating) yields only 7% due to incomplete cyclization and isomerization steps, while MWI and ionic liquid-mediated protocols improve efficiency .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodology :

  • NMR/IR : Confirm regiochemistry of pyrazoloquinoline core and substituent positions .
  • X-ray crystallography : Resolves hydrogen bonding patterns (e.g., C–H⋯O/N interactions) and puckering conformations in the tetrahydroquinoline ring .
  • Mass spectrometry : Validates molecular weight (e.g., C22H19N3O2S derivatives in ).

Advanced Research Questions

Q. How can computational methods resolve contradictions in reaction mechanisms for pyrazoloquinoline derivatives?

  • Methodology : Density functional theory (DFT) at B3LYP/6-31G* level calculates relative energies of intermediate conformers (e.g., 5b, 5j, 5k) to identify thermodynamically favored pathways . Molecular docking (e.g., SOL score analysis) predicts binding modes to enzymes like SARS-CoV-2 Mpro or GSK-3β, guiding selectivity optimization .
  • Case Study : Domino reactions in Scheme 2 () were validated via DFT, explaining low yields in Method A due to high-energy transition states .

Q. What strategies address low reproducibility in antioxidant and anticholinesterase activity assays for this scaffold?

  • Methodology :

  • Standardized assays : Use Ellman’s method for acetylcholinesterase inhibition with donepezil as a positive control .
  • Solvent optimization : Polar aprotic solvents (e.g., DMSO) enhance compound solubility in DPPH radical scavenging assays .
  • Statistical validation : Multi-variable ANOVA identifies significant factors (e.g., substituent electronegativity) affecting IC50 values .

Q. How do crystallographic studies inform supramolecular aggregation in pyrazoloquinoline derivatives?

  • Methodology : Graph set analysis (e.g., Etter’s rules) classifies hydrogen-bonded dimers or chains, as observed in centrosymmetric dimers of chlorophenyl-substituted derivatives . Puckering coordinates (Cremer-Pople parameters) quantify nonplanar distortions in the tetrahydroquinoline ring .

Methodological Challenges & Solutions

Q. Why do some synthetic routes produce regioisomeric impurities, and how are they resolved?

  • Root Cause : Competing Michael addition vs. cyclization pathways in malononitrile-mediated reactions .
  • Solution : Adjust stoichiometry of NH4OAc (13 mmol) to favor imine formation over side reactions. Use preparative HPLC with chiral columns for enantiomeric separation (e.g., BRD5648 derivatives in ).

Q. How can green chemistry principles be applied to pyrazoloquinoline synthesis?

  • Methodology :

  • Ionic liquids : [BMIM]OH enables one-pot, three-component reactions at 75–80°C, reducing waste and reaction time (120 min vs. 24 h) .
  • Solvent-free Claisen–Schmidt reactions : Solid KOH in mortar-pestle grinding achieves 85% yield for fused heterocycles ( ).

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-1,7-dimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one
Reactant of Route 2
4-Amino-1,7-dimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one

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